molecular formula C15H15N3O4 B11627006 N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide

N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide

Cat. No.: B11627006
M. Wt: 301.30 g/mol
InChI Key: YSUFCWUNNFANLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring attached to a benzoate moiety, with amino and methoxy functional groups enhancing its reactivity and versatility.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,4-dimethoxybenzoate

InChI

InChI=1S/C15H15N3O4/c1-20-12-4-3-11(9-13(12)21-2)15(19)22-18-14(16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H2,16,18)

InChI Key

YSUFCWUNNFANLD-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the condensation of 4-aminopyridine with 3,4-dimethoxybenzoic acid under specific reaction conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzoates and pyridines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its functional groups.

Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups facilitate binding to active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • (E)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
  • (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,5-DIMETHOXYBENZOATE

Uniqueness: The unique combination of the (Z)-configuration, pyridine ring, and 3,4-dimethoxybenzoate moiety distinguishes this compound from its analogs. This configuration influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

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